Caesaljapin

Beschreibung

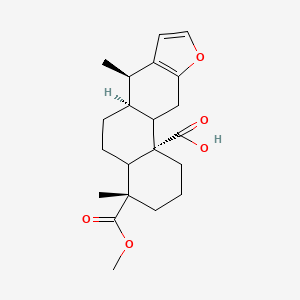

Caesaljapin is a cassane-type furanoditerpenoid primarily isolated from the seeds of Caesalpinia decapetala (syn. C. japonica), a plant species renowned for its diverse diterpenoid content . Structurally, it belongs to the cassane family, characterized by a fused tetracyclic framework with a furan ring at C-17 and a methyl group at C-19 (Fig. 1). Key functional groups include a methoxycarbonyl substituent at C-4 and hydroxyl or acetyl modifications at other positions, which influence its physicochemical and bioactive properties .

Initial studies by Ogawa et al. (1992) confirmed its structure using NMR and mass spectrometry . Subsequent research has identified this compound in the ethyl acetate-soluble fractions of C. decapetala seeds, alongside related compounds such as caesaljaponins A/B and caesalacetal .

Eigenschaften

Molekularformel |

C21H28O5 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(4S,6aS,7R,11bS)-4-methoxycarbonyl-4,7-dimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-11b-carboxylic acid |

InChI |

InChI=1S/C21H28O5/c1-12-13-5-6-17-20(2,19(24)25-3)8-4-9-21(17,18(22)23)15(13)11-16-14(12)7-10-26-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,22,23)/t12-,13+,15?,17?,20+,21+/m1/s1 |

InChI-Schlüssel |

BUDZNKDGXHMPRO-ISGQYPEVSA-N |

SMILES |

CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

Isomerische SMILES |

C[C@@H]1[C@@H]2CCC3[C@@](CCC[C@@]3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

Kanonische SMILES |

CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |

Synonyme |

caesaljapin |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Cassane diterpenoids share a core tetracyclic scaffold but differ in substituent groups, oxidation patterns, and biological activities. Below is a detailed comparison of Caesaljapin with structurally and functionally related compounds.

Structural Analogues from Caesalpinia Species

Table 1: Structural Comparison of this compound and Derivatives

Key Observations :

- Acetylation (e.g., this compound C) or esterification (e.g., Phanginin S) modifies bioactivity by altering electron density and steric effects .

Bioactivity Comparison

Table 2: Bioactivity of this compound and Related Compounds

Key Observations :

- Larvicidal Activity : Caesalacetal’s higher potency than this compound may stem from its additional acetyl group, enhancing lipid solubility and target binding .

- Cytotoxicity : Phanginin S’s dimethylcarboxylate groups likely enhance interactions with cellular enzymes, promoting pro-apoptotic effects .

- Structural-Activity Relationship (SAR) : Hydrophobic substituents (e.g., acetyl, methoxy) correlate with increased bioactivity, while polar groups (e.g., hydroxyl) may reduce efficacy in membrane-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.